5-fluoro-1H-benzimidazole-4-carboxylic acid

Übersicht

Beschreibung

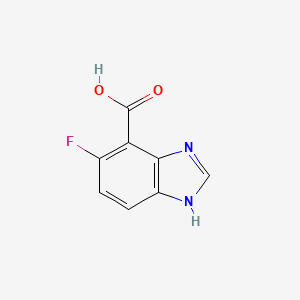

5-fluoro-1H-benzimidazole-4-carboxylic acid is a chemical compound that contains a benzimidazole core, which is a privileged and routinely used pharmacophore in the drug discovery process . It is a derivative of 1H-benzimidazole-4-carboxylic acid, which has been used in the preparation of various compounds .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves a condensation-dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions . An efficient one-pot synthesis of indole, alkyl, and alpha-amino benzimidazoles through a novel HBTU-promoted methodology has been reported . This method provides direct access to this scaffold in a simple, one-pot operation from commercially available carboxylic acids .Molecular Structure Analysis

The molecular structure of 5-fluoro-1H-benzimidazole-4-carboxylic acid consists of a benzimidazole core with a fluorine atom at the 5th position and a carboxylic acid group at the 4th position . It contains a total of 19 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Imidazole .Chemical Reactions Analysis

Benzimidazole derivatives have been synthesized through various chemical reactions. One common approach involves the reaction of o-aryldiamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures . Other methods include transition metal-catalyzed C-N coupling of N-(2-haloary)amidines with 1,2-phenylenediamines, and the intramolecular oxidative C-N couplings of arylamidines with N-substituted 1,2-phenylenediamines via the TEMPO-air promoted oxidative coupling .Wissenschaftliche Forschungsanwendungen

PARP-1 Inhibition for Cancer Therapy

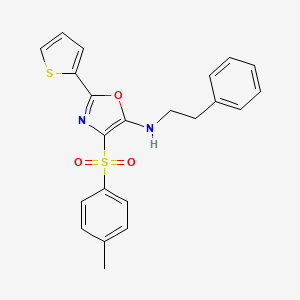

5-Fluoro-1H-benzimidazole-4-carboxylic acid derivatives have been synthesized and evaluated for their potential as PARP-1 inhibitors . PARP-1 (Poly ADP-ribose polymerase 1) is a key enzyme involved in DNA repair, and its inhibition can enhance the efficacy of certain chemotherapeutic agents. For instance, compound 10f, a derivative of 5-fluoro-1H-benzimidazole-4-carboxylic acid, displayed strong inhibition against PARP-1 with an IC50 of 43.7nM and showed promising results in potentiating the cytotoxicity of temozolomide in cancer cell lines .

Accelerated Synthesis in Microdroplets

A novel metal-free route for the accelerated synthesis of benzimidazole derivatives, including 5-fluoro-1H-benzimidazole-4-carboxylic acid, has been reported . This method involves the reaction of 1,2-aromatic diamines and carboxylic acids in electrostatically charged microdroplets, significantly speeding up the synthesis process. This accelerated synthesis could be beneficial for rapid drug discovery and development .

Antimicrobial Activity

Benzimidazole derivatives, including those of 5-fluoro-1H-benzimidazole-4-carboxylic acid, have been studied for their antimicrobial properties . These compounds have shown inhibitory actions against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis , suggesting their potential use in developing new antimicrobial agents .

Drug Hapten Synthesis

5-Benzimidazolecarboxylic acid, closely related to 5-fluoro-1H-benzimidazole-4-carboxylic acid, has been used to produce drug-specific monoclonal antibodies against small drug haptens . This application is crucial for the development of targeted therapies and diagnostic tools in medicine .

Functional Material Synthesis

Imidazole derivatives, including 5-fluoro-1H-benzimidazole-4-carboxylic acid, are integral to the synthesis of functional materials . These materials have applications in various fields, such as dyes for solar cells, optical applications, and catalysis, highlighting the versatility of this compound .

Antitubercular Agents

Compounds containing the 5-fluoro-1H-benzimidazole-4-carboxylic acid moiety have been synthesized and evaluated for their antitubercular activity . These compounds have shown promising results against Mycobacterium tuberculosis , indicating their potential as novel antitubercular agents .

Safety And Hazards

5-fluoro-1H-benzimidazole-4-carboxylic acid is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Eigenschaften

IUPAC Name |

5-fluoro-1H-benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-4-1-2-5-7(11-3-10-5)6(4)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDZANYHAKEIKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=N2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60669096 | |

| Record name | 5-Fluoro-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-1H-benzimidazole-4-carboxylic acid | |

CAS RN |

716362-27-5 | |

| Record name | 5-Fluoro-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(furan-2-ylmethyl)-3-[(7-hydroxy-2-oxochromen-4-yl)methylsulfanyl]-1H-1,2,4-triazol-5-one](/img/structure/B1660032.png)

![6-Methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1660034.png)

![4-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]quinolin-2-amine](/img/structure/B1660041.png)